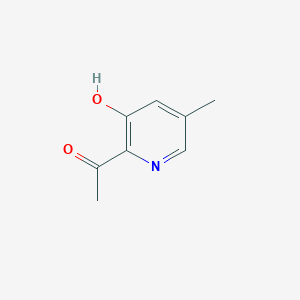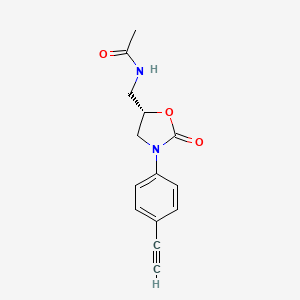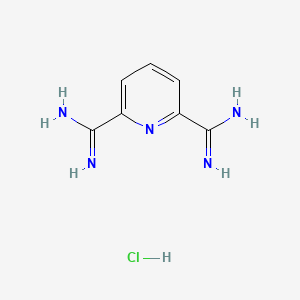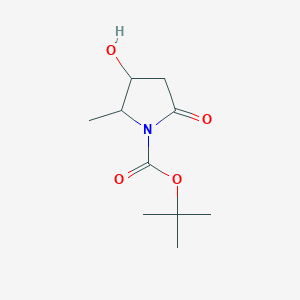
Disodium;terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium terephthalate, also known as disodium terephthalic acid, is a disodium salt of terephthalic acid. It is an organic compound with the formula C₈H₄Na₂O₄. This compound is primarily used in the production of polyethylene terephthalate (PET), which is widely utilized in the manufacture of plastic bottles, clothing, and other polyester products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium terephthalate can be synthesized through the depolymerization of polyethylene terephthalate (PET) using sodium bicarbonate and ethylene glycol at elevated temperatures. The reaction typically occurs at around 180°C, resulting in a high depolymerization rate and the formation of disodium terephthalate .
Industrial Production Methods: Industrial production of disodium terephthalate involves the depolymerization of PET waste, which is then refined to obtain pure disodium terephthalate. This method not only provides a valuable compound but also contributes to the recycling of plastic waste, addressing environmental concerns .
Analyse Des Réactions Chimiques
Types of Reactions: Disodium terephthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form terephthalic acid.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and air oxidation.
Reduction: Reducing agents such as hydrogen gas can be used.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products:
Oxidation: Terephthalic acid.
Reduction: Precursor forms like p-toluic acid.
Substitution: Metal terephthalates
Applications De Recherche Scientifique
Disodium terephthalate has several scientific research applications:
Biology: It is studied for its potential use in biological systems as a chelating agent.
Medicine: Research is ongoing to explore its potential in drug delivery systems.
Industry: It is used in the production of battery materials, particularly as an organic electrode material for sodium-ion batteries
Mécanisme D'action
The mechanism of action of disodium terephthalate involves its ability to form complexes by binding to metal ions. This chelating property allows it to interact with various metal ions, leading to alterations in the structure and function of proteins, enzymes, and other molecules. In sodium-ion batteries, it interacts with sodium ions, facilitating the storage and release of energy .
Comparaison Avec Des Composés Similaires
Terephthalic acid: The parent compound of disodium terephthalate, used in the production of PET.
Isophthalic acid: An isomer of terephthalic acid, used in the production of high-performance polymers.
Phthalic acid: Another isomer, used in the production of plasticizers and resins.
Uniqueness: Disodium terephthalate is unique due to its dual role as a precursor in the synthesis of advanced materials like MOFs and its application in energy storage systems. Its ability to form stable complexes with metal ions makes it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H6Na2O4+2 |
|---|---|
Poids moléculaire |
212.11 g/mol |
Nom IUPAC |
disodium;terephthalic acid |
InChI |
InChI=1S/C8H6O4.2Na/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |
Clé InChI |
VIQSRHWJEKERKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)C(=O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B11818095.png)

![7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11818105.png)







